molecular formula C19H14N2O3 B13856998 6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

Katalognummer: B13856998
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: ZJOMWUYAMPDVLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring fused to a pyrimidine ring, with phenyl and methoxyphenyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminonicotinonitrile with aromatic aldehydes, followed by cyclization and condensation reactions . Microwave irradiation has been shown to improve yields and reduce by-products in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidines and pyridopyrimidines, such as:

Uniqueness

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C19H14N2O3

Molekulargewicht

318.3 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H14N2O3/c1-23-14-9-7-13(8-10-14)17-15(12-5-3-2-4-6-12)16-18(22)20-11-21-19(16)24-17/h2-11H,1H3,(H,20,21,22)

InChI-Schlüssel

ZJOMWUYAMPDVLU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)N=CNC3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.